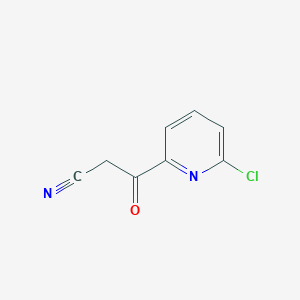
3-(6-Chloropyridin-2-yl)-3-oxopropionitrile
Cat. No. B1405471
Key on ui cas rn:
1316122-47-0
M. Wt: 180.59 g/mol
InChI Key: YTZJJJDHWGOYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08470820B2
Procedure details


A suspension of NaH (1.03 g, 26 mmol; 60% in mineral oil) in toluene (30 ml) was heated to 65° under an argon atmosphere. A solution of 6-chloro-pyridine-2-carboxylic acid methyl ester (4.4 g, 26 mmol) and acetonitrile (1.33 ml, 26 mmol) in toluene (20 ml; heating was required to dissolve the ester) was then added dropwise (exothermic), and the mixture was stirred at 65° for 24 h (compact slurry). After cooling to r.t., ice water was added while stirring. The aqueous phase was collected, washed with Et2O, neutralized with HCl, extracted with CH2Cl2, dried over MgSO4, filtered and evaporated. The product was obtained after silica gel chromatography using a CH2Cl2/MeOH gradient (2.04 g, 40%) as brown solid.


Quantity
4.4 g
Type
reactant
Reaction Step Two


[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
CH2Cl2 MeOH
Quantity
2.04 g
Type
reactant
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].CO[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[N:8]=1)=[O:6].[C:14](#[N:16])[CH3:15].C(Cl)Cl.CO>C1(C)C=CC=CC=1>[Cl:13][C:9]1[N:8]=[C:7]([C:5](=[O:6])[CH2:15][C:14]#[N:16])[CH:12]=[CH:11][CH:10]=1 |f:0.1,4.5|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC(=CC=C1)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Four
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
CH2Cl2 MeOH
|
|
Quantity
|
2.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl.CO
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 65° for 24 h (compact slurry)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to 65° under an argon atmosphere
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added dropwise (exothermic)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with Et2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was obtained after silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=CC(=N1)C(CC#N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
